4-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-propyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
Description
This compound features a 1,4-benzoxazepine-3,5-dione core, a seven-membered heterocyclic ring containing one oxygen and one nitrogen atom. Key structural features include:
Properties
IUPAC Name |
4-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-3-7-20-22(26)23(21(25)17-8-5-6-9-19(17)28-20)14-18(24)15-10-12-16(13-11-15)27-4-2/h5-6,8-13,20H,3-4,7,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJENTSFXUVHGKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-propyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione is a member of the benzoxazepine family, which has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound features a benzoxazepine core with functional groups that may contribute to its biological effects. Its molecular formula is , and it has a molecular weight of approximately 368.48 g/mol. The presence of the ethoxy and propyl groups is significant for its pharmacological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Anticancer Activity : Studies have shown that benzoxazepines can inhibit cancer cell proliferation. For instance, derivatives have demonstrated cytotoxic effects against human liver cancer (HepG-2) and breast cancer (MCF-7) cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Antidepressant Effects : Some benzoxazepine derivatives are noted for their potential as antidepressants, acting on serotonin receptors to modulate mood.
Anticancer Activity
A study investigated the antiproliferative effects of various benzoxazepine derivatives on cancer cell lines. The results indicated that compounds with similar structures to 4-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-propyl-2,3,4,5-tetrahydro-1,4-benzoxazepine showed significant IC50 values against HepG-2 and MCF-7 cells:
| Compound | IC50 (µM) HepG-2 | IC50 (µM) MCF-7 |
|---|---|---|
| Compound A | 30.8 ± 3.1 | 7.5 ± 0.5 |
| Compound B | 32.1 ± 3.1 | 7.7 ± 0.9 |
| Doxorubicin | 28.5 ± 1.9 | 10.3 ± 0.8 |
These findings suggest that the compound may possess comparable efficacy to established chemotherapeutics like doxorubicin in certain contexts .
The proposed mechanism for the anticancer activity includes:
- Induction of Apoptosis : The compound may activate apoptotic pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Inhibition of key regulatory proteins involved in cell cycle progression has been observed.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Benzodiazepine Derivatives
- Compound 4g : Contains a 2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl group (two nitrogens in the ring) fused with a coumarin-3-yl group and tetrazolyl-phenyl substituents .
- Key Difference : Replacement of oxygen in benzoxazepine with a second nitrogen (benzodiazepine) alters electron density and conformational flexibility. Benzodiazepines are often associated with CNS activity, whereas benzoxazepines may target peripheral receptors due to reduced blood-brain barrier penetration.
Benzoxazepine Derivatives
- Compound 4h: Features a 2,3-dihydrobenzo[b][1,4]oxazepin-2-yl core fused with coumarin-3-yl and tetrazolyl-phenyl groups .
Substituent Effects
- Propyl Group (Target Compound) : Increases lipophilicity (predicted LogP ~3.2) compared to methyl or ethyl groups, enhancing membrane permeability but possibly reducing solubility.
- Ethoxyphenyl-Oxoethyl Group : The ethoxy substituent may slow oxidative metabolism relative to methoxy or unsubstituted phenyl groups, as seen in related compounds .
- Tetrazolyl Groups (4g/4h) : Act as bioisosteres for carboxylic acids, improving metabolic stability but introducing polar characteristics that may limit bioavailability.
Pharmacological and Physicochemical Properties
| Property | Target Compound | Compound 4g | Compound 4h |
|---|---|---|---|
| Core Structure | Benzoxazepine-3,5-dione | Benzodiazepine | Benzoxazepine |
| Substituents | Propyl, Ethoxyphenyl-oxoethyl | Coumarin-3-yl, Tetrazolyl | Coumarin-3-yl, Tetrazolyl |
| Molecular Weight (g/mol) | ~428.5 | ~652.7 | ~638.6 |
| Hydrogen-Bond Acceptors | 6 | 9 | 8 |
| Predicted LogP | 3.2 | 4.1 | 3.8 |
Research Findings and Implications
- Target Compound : The 3,5-dione groups and ethoxyphenyl substituent may enhance binding to serine/threonine kinases or GABA receptors, though specific activity data are pending.
- Compound 4h: Reported antimicrobial activity against S.
- Metabolic Stability : The ethoxy group in the target compound likely improves resistance to cytochrome P450-mediated oxidation compared to 4g/4h, which contain metabolically labile tetrazolyl groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
